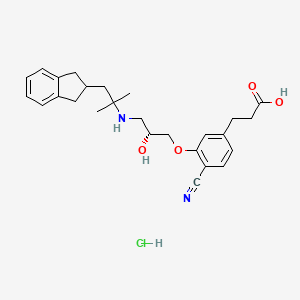

SB-423562 hydrochloride

Description

Properties

CAS No. |

351490-72-7 |

|---|---|

Molecular Formula |

C26H33ClN2O4 |

Molecular Weight |

473.0 g/mol |

IUPAC Name |

3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C26H32N2O4.ClH/c1-26(2,14-19-11-20-5-3-4-6-21(20)12-19)28-16-23(29)17-32-24-13-18(8-10-25(30)31)7-9-22(24)15-27;/h3-7,9,13,19,23,28-29H,8,10-12,14,16-17H2,1-2H3,(H,30,31);1H/t23-;/m1./s1 |

InChI Key |

WVXHWCHBKCXTJA-GNAFDRTKSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NPSP-795; SB-423562; SB-423562-A; SHP-635; SB-423562A; NPSP795; SB423562; SB423562A; SHP635; SB423562A; NPSP 795; SB 423562; SB 423562 A; SHP 635; SB 423562A |

Origin of Product |

United States |

Foundational & Exploratory

SB-423562 Hydrochloride: A Comprehensive Technical Guide to its Target Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-423562 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). This document provides an in-depth technical overview of its mechanism of action, target pathway, and the experimental methodologies used to characterize its pharmacological profile. The primary therapeutic potential of SB-423562 lies in its ability to stimulate transient increases in endogenous parathyroid hormone (PTH), thereby promoting bone formation. This makes it a significant area of research for anabolic treatments of osteoporosis.

Target Pathway: The Calcium-Sensing Receptor (CaSR)

The principal molecular target of SB-423562 is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). The CaSR plays a pivotal role in maintaining systemic calcium homeostasis. In the parathyroid gland, activation of the CaSR by extracellular calcium ions (Ca²⁺) inhibits the secretion of parathyroid hormone (PTH).

SB-423562 acts as an antagonist at the CaSR, blocking the receptor's activation by extracellular calcium. This inhibition leads to a rapid and transient increase in the secretion of PTH from the parathyroid glands. The pulsatile release of PTH mimics the physiological effects of anabolic PTH therapies, leading to a net increase in bone formation by stimulating osteoblastic activity.

The CaSR primarily signals through the Gq/11 and Gi/o G-protein pathways. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing the CaSR, SB-423562 effectively blocks these downstream signaling events that would normally suppress PTH secretion.

Quantitative Pharmacological Data

The following table summarizes the key in vitro potency data for SB-423562 and its orally bioavailable prodrug, SB-423557.

| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| SB-423562 | Inhibition of Ca²⁺-induced IP-1 accumulation | HEK293 (expressing human CaSR) | IC₅₀ | 73 | [1] |

| SB-423557 | Inhibition of Ca²⁺-induced IP-1 accumulation | HEK293 (expressing human CaSR) | IC₅₀ | 520 | [1] |

Experimental Protocols

In Vitro IC₅₀ Determination in HEK293 Cells

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of SB-423562 against the human Calcium-Sensing Receptor (CaSR) expressed in Human Embryonic Kidney (HEK293) cells.

a. Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are transiently or stably transfected with a mammalian expression vector containing the full-length human CaSR cDNA using a suitable transfection reagent (e.g., Lipofectamine).

b. Intracellular Calcium Mobilization Assay:

-

Transfected HEK293 cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing a low calcium concentration.

-

Various concentrations of SB-423562 are pre-incubated with the cells.

-

An agonist, such as an EC₈₀ concentration of extracellular Ca²⁺, is added to stimulate the CaSR.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR).

-

The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Assessment of Plasma PTH Levels in Rats

This protocol describes a typical in vivo experiment to evaluate the effect of SB-423562 on plasma parathyroid hormone (PTH) levels in a rat model.

a. Animal Model:

-

Male Sprague-Dawley rats are used for this study.

-

Animals are housed under standard laboratory conditions with free access to food and water.

b. Drug Administration and Blood Sampling:

-

SB-423562 is formulated in a suitable vehicle for intravenous or subcutaneous administration.

-

A baseline blood sample is collected from the tail vein or other appropriate site.

-

The compound is administered to the rats at various doses.

-

Serial blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, and 240 minutes).

-

Blood is collected into tubes containing EDTA and a protease inhibitor cocktail to prevent PTH degradation.

c. PTH Measurement:

-

Plasma is separated by centrifugation.

-

Intact PTH levels in the plasma samples are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.

Evaluation of Bone Formation Markers in an Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol details the methodology to assess the anabolic effects of SB-423562 on bone formation in a well-established animal model of postmenopausal osteoporosis.

a. Ovariectomized Rat Model:

-

Female Sprague-Dawley rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

-

The animals are allowed to recover for a period (e.g., 4-6 weeks) to establish bone loss.

b. Chronic Dosing Regimen:

-

The orally bioavailable prodrug of SB-423562 is typically used for chronic oral administration.

-

The compound is administered daily via oral gavage for a specified duration (e.g., 4-12 weeks).

-

A vehicle-treated OVX group and a sham-operated group receive the vehicle alone.

c. Assessment of Bone Formation Markers:

-

At the end of the treatment period, serum samples are collected.

-

Serum levels of bone formation markers, such as osteocalcin and procollagen type I N-terminal propeptide (P1NP), are measured using specific ELISA kits.

-

Bone mineral density (BMD) of the femur and/or lumbar vertebrae can be assessed using dual-energy X-ray absorptiometry (DEXA).

-

Histomorphometric analysis of bone sections can also be performed to evaluate parameters of bone formation.

Visualizations

References

SB-423562 Hydrochloride: A Technical Guide to a Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-423562 hydrochloride is a potent, short-acting, and selective antagonist of the calcium-sensing receptor (CaSR).[1][2][3] As a member of the calcilytic class of compounds, it functions by inhibiting the CaSR, thereby stimulating the transient secretion of parathyroid hormone (PTH).[4][5] This mechanism has positioned SB-423562 and its orally bioavailable prodrug, SB-423557, as investigational agents for the treatment of osteoporosis by promoting bone formation.[1][2][4] This document provides a comprehensive technical overview of SB-423562, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to the Calcium-Sensing Receptor (CaSR)

The calcium-sensing receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a critical role in maintaining systemic calcium homeostasis.[6][7] Primarily expressed in the parathyroid glands and kidney tubules, the CaSR detects fluctuations in extracellular calcium ion (Ca²⁺) concentrations.[6][7] Activation of the CaSR by high levels of extracellular Ca²⁺ initiates intracellular signaling cascades that lead to the inhibition of PTH secretion from the parathyroid glands.[5][8][9] PTH is a key hormone that increases blood calcium levels; therefore, its regulation by the CaSR is a vital feedback mechanism for calcium control.

Mechanism of Action of SB-423562

SB-423562 acts as a negative allosteric modulator (NAM), or calcilytic, of the CaSR.[10] It binds to the transmembrane domain of the receptor, distinct from the orthosteric site where calcium binds.[10] This binding event inhibits the receptor's activation by extracellular calcium.

By antagonizing the CaSR, SB-423562 effectively signals a state of low calcium to the parathyroid gland, regardless of the actual circulating calcium levels. This perceived hypocalcemia removes the inhibitory signal, leading to a rapid and transient increase in the secretion of endogenous PTH.[4][5] The pulsatile release of PTH mimics the physiological stimulus for bone formation, leading to an anabolic effect on the skeleton.[4] Studies in ovariectomized rat models have demonstrated that daily administration of the precursor to SB-423562 promotes bone formation and improves bone strength parameters.[4]

Signaling Pathways

The CaSR couples to multiple heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling.[6][8]

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][11] IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺i).[12] DAG, in conjunction with elevated Ca²⁺i, activates protein kinase C (PKC).[6][11]

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

SB-423562, by inhibiting the CaSR, prevents the activation of these pathways, most notably blocking the Gαq/11-mediated mobilization of intracellular calcium, which is a key readout in functional assays.

Quantitative Data

The potency of CaSR antagonists is typically determined through in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.

| Compound | Metric | Value | Cell Line | Assay Type |

| SB-423562 | IC50 | 73 nM | HEK293 | Intracellular Ca²⁺ Mobilization |

| SB-423557 (prodrug) | IC50 | 520 nM | HEK293 | Intracellular Ca²⁺ Mobilization |

Table 1: Potency of SB-423562 and its precursor, SB-423557, in inhibiting the calcium-sensing receptor. Data sourced from Adooq Bioscience.[13]

Experimental Protocols

The characterization of SB-423562 as a CaSR antagonist relies on robust in vitro assays. The gold standard method is the measurement of CaSR-induced intracellular calcium mobilization.[14]

Intracellular Calcium (Ca²⁺i) Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs when the CaSR is activated by an agonist (e.g., extracellular Ca²⁺).

Objective: To determine the IC50 value of SB-423562 by measuring its ability to inhibit Ca²⁺-induced signaling in cells expressing the human CaSR.

Materials:

-

Cell Line: HEK293 cells stably expressing the human CaSR (HEK-CaSR).[15]

-

Culture Medium: DMEM with 5% FBS and appropriate selection antibiotics (e.g., hygromycin, blasticidin).[10]

-

Assay Buffer: Krebs buffer or similar (e.g., 150 mM NaCl, 2.6 mM KCl, 1.18 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, 0.1 mM CaCl₂, 0.5% BSA, 4 mM probenecid, pH 7.4).[10]

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM (e.g., 1 µM).[10][16]

-

Test Compound: SB-423562 hydrochloride dissolved in DMSO, then diluted in assay buffer to various concentrations.

-

Agonist: Extracellular CaCl₂ solution.

-

Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).[16][17]

-

Plates: 96-well or 384-well poly-D-lysine coated, clear-bottom, black-walled plates.[10]

Methodology:

-

Cell Seeding:

-

Dye Loading:

-

The next day, gently wash the cells with assay buffer.

-

Prepare the dye-loading solution by diluting the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

-

Add the loading solution to each well and incubate for 1 hour at 37°C in the dark.[10] This allows the cell-permeable AM ester form of the dye to enter the cells, where it is cleaved by intracellular esterases into its active, calcium-sensitive form.

-

-

Compound Incubation (Antagonist Plate):

-

During dye loading, prepare a dilution series of SB-423562 in assay buffer.

-

After incubation, wash the cells to remove excess dye.

-

Add the different concentrations of SB-423562 (and vehicle controls) to the wells.

-

Pre-incubate the plate with the antagonist for 20 minutes at room temperature.[10]

-

-

Fluorescence Measurement and Agonist Addition:

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence at the appropriate excitation/emission wavelengths for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).

-

Establish a stable baseline fluorescence reading for several seconds.

-

The instrument's fluidics system then adds a fixed concentration of the CaSR agonist (extracellular Ca²⁺) to all wells.

-

Continue to record the fluorescence signal for 1-2 minutes to capture the peak intracellular calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular Ca²⁺ concentration.

-

Calculate the peak response for each well.

-

Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.

-

Plot the normalized response against the logarithm of the SB-423562 concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Effects and Therapeutic Potential

Preclinical studies have shown that SB-423562 and its orally active precursor, SB-423557, effectively induce transient PTH release in multiple species.[4] In healthy human volunteers, both intravenous SB-423562 and oral SB-423557 resulted in temporary elevations of endogenous PTH, with a profile similar to that of subcutaneously administered PTH.[4] These agents were well-tolerated, with transient increases in serum calcium observed at higher doses, an expected consequence of elevated PTH.[4] The primary therapeutic application investigated for SB-423562 is osteoporosis, where its ability to stimulate bone formation via pulsatile PTH release offers a promising anabolic strategy.[1][4][18]

Conclusion

SB-423562 hydrochloride is a well-characterized antagonist of the calcium-sensing receptor. Its mechanism of action, centered on the inhibition of CaSR signaling to produce a transient, anabolic pulse of parathyroid hormone, has been established through detailed in vitro and in vivo studies. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working with this compound or exploring the broader class of calcilytics for therapeutic applications, particularly in the field of bone metabolism and osteoporosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An orally active calcium-sensing receptor antagonist that transiently increases plasma concentrations of PTH and stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological regulation of parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. CaSR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. youtube.com [youtube.com]

- 9. The Regulation of Parathyroid Hormone Secretion and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negative allosteric modulators of the human calcium‐sensing receptor bind to overlapping and distinct sites within the 7‐transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. adooq.com [adooq.com]

- 14. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. SB-423562 | CaSR | TargetMol [targetmol.com]

Navigating Kinase and Receptor Inhibition: A Technical Guide to SB-423562 Hydrochloride and the TGF-β Inhibitor SB-431542

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the discovery and synthesis of SB-423562 hydrochloride. Initial interest in this molecule was in the context of Transforming Growth Factor-β (TGF-β) receptor I kinase inhibition. However, extensive review of the scientific literature clarifies that SB-423562 is a short-acting antagonist of the Calcium-Sensing Receptor (CaR) , with potential applications in osteoporosis research. The compound's nomenclature, sharing the "SB-" prefix with many kinase inhibitors developed by SmithKline Beecham (now GSK), may have led to its misattribution as a TGF-β inhibitor.

To comprehensively address the interests of researchers in this field, this whitepaper is presented in two parts. Part 1 provides a detailed technical overview of the discovery, synthesis, and biological activity of SB-423562 hydrochloride as a CaR antagonist. Part 2 offers a comparable in-depth guide to SB-431542 , a well-characterized and widely used potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).

Part 1: SB-423562 Hydrochloride - A Calcium-Sensing Receptor (CaR) Antagonist

Discovery and Biological Activity

SB-423562 is identified as a short-acting antagonist of the Calcium-Sensing Receptor (CaR).[1] The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining extracellular calcium homeostasis.[2][3] By antagonizing this receptor, SB-423562 has been investigated for its potential in the treatment of osteoporosis.[1]

Quantitative Data

Table 1: Physicochemical Properties of SB-423562

| Property | Value |

| Molecular Formula | C₂₆H₃₂N₂O₄ |

| Molecular Weight | 436.54 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 5 mg/mL) |

Proposed Synthesis of SB-423562 Core

While a detailed, step-by-step synthesis of SB-423562 is not publicly available, a plausible synthetic route for its core structure can be proposed based on established organic chemistry principles for the formation of similar compounds. The core of SB-423562 contains a substituted aromatic ether linkage and an amino alcohol moiety. A potential retrosynthetic analysis suggests a convergent synthesis.

Disclaimer: The following is a proposed synthetic scheme and has not been experimentally verified from the provided search results.

A key step would likely involve the nucleophilic substitution of a phenol with a suitably protected epoxide, followed by aminolysis of the epoxide with a bulky amine.

Experimental Protocol: In Vitro Calcium-Sensing Receptor (CaSR) Functional Assay

This protocol describes a method to evaluate the antagonist activity of SB-423562 on the human Calcium-Sensing Receptor (CaSR) expressed in a recombinant cell line (e.g., HEK293). The assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

CaSR agonist (e.g., CaCl₂)

-

SB-423562 hydrochloride

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm

Procedure:

-

Cell Culture: Seed the CaSR-expressing HEK293 cells into 96-well plates and culture until they reach confluence.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS.

-

Wash the cells with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 1 hour at 37°C.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS.

-

Add HBSS containing various concentrations of SB-423562 hydrochloride to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a solution of the CaSR agonist (e.g., CaCl₂) to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).

-

Immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal in the presence of SB-423562.

-

Calculate the percent inhibition for each concentration of SB-423562.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Visualization of the Calcium-Sensing Receptor Signaling Pathway

Caption: The Calcium-Sensing Receptor (CaSR) signaling pathway.

Part 2: SB-431542 - A TGF-β Receptor I Kinase Inhibitor

Discovery and Biological Activity

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[4] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4, and ALK7.[4][5][6] It has no significant effect on the more divergent ALK family members that recognize bone morphogenetic proteins (BMPs).[4] By inhibiting the kinase activity of these receptors, SB-431542 blocks the phosphorylation of downstream mediators, Smad2 and Smad3, thereby inhibiting TGF-β signaling.[7][8] This compound is widely used in research to study the roles of TGF-β signaling in processes such as cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[5][7]

Quantitative Data

Table 2: In Vitro Inhibitory Activity of SB-431542

| Target Kinase | IC₅₀ (nM) | Assay Type |

| ALK5 (TGF-βRI) | 94 | Cell-free kinase assay[5][8] |

| ALK4 | 140 | Cell-free kinase assay[9] |

| ALK7 | ~2000 | Cell-based assay |

SB-431542 is reported to be over 100-fold more selective for ALK5 than for p38 MAPK and other kinases.[10]

Synthesis of SB-431542

The synthesis of SB-431542 involves the construction of a central imidazole ring substituted with a benzodioxole, a pyridine, and a benzamide moiety. A common synthetic strategy for such multi-substituted imidazoles is a one-pot, three-component reaction.

Experimental Protocol: In Vitro ALK5 Kinase Assay

This protocol outlines a cell-free assay to measure the inhibitory activity of SB-431542 against the ALK5 kinase. The assay quantifies the phosphorylation of a substrate, such as Smad3, by ALK5.

Materials:

-

Recombinant human ALK5 kinase domain (e.g., GST-tagged)

-

Recombinant human Smad3 protein (e.g., GST-tagged)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

[γ-³³P]ATP

-

SB-431542

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the ALK5 enzyme, the Smad3 substrate, and various concentrations of SB-431542 in the kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Washing: Stop the reaction by adding a stop buffer (e.g., EDTA). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

The amount of radioactivity is proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of SB-431542.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Visualization of the TGF-β Signaling Pathway and Inhibition by SB-431542

Caption: The TGF-β/Smad signaling pathway and the inhibitory action of SB-431542.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promiscuous G-protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 6. apexbt.com [apexbt.com]

- 7. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to SB-423562 Hydrochloride: A Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-423562 hydrochloride is a potent and short-acting antagonist of the Calcium-Sensing Receptor (CaSR). It is the active metabolite of the orally bioavailable prodrug, SB-423557. By inhibiting the CaSR in the parathyroid gland, SB-423562 elicits a transient increase in endogenous parathyroid hormone (PTH) levels. This mechanism of action has positioned SB-423562 as a potential therapeutic agent for osteoporosis, aiming to stimulate bone formation in a manner analogous to intermittent PTH administration. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to SB-423562 hydrochloride.

Chemical Structure and Properties

SB-423562 is a phenylpropanoic acid derivative. The hydrochloride salt enhances its solubility and suitability for in vivo and in vitro studies.

Table 1: Chemical and Physical Properties of SB-423562 and its Prodrug

| Property | SB-423562 | SB-423562 Hydrochloride | SB-423557 (Prodrug) |

| Chemical Structure | 3-(4-cyano-3-(((R)-2-hydroxy-3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)propoxy)phenyl)propanoic acid | 3-(4-cyano-3-(((R)-2-hydroxy-3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)propoxy)phenyl)propanoic acid hydrochloride | ethyl 3-(4-cyano-3-(((R)-2-hydroxy-3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)propoxy)phenyl)propanoate |

| Molecular Formula | C₂₆H₃₂N₂O₄ | C₂₆H₃₃ClN₂O₄ | C₂₈H₃₆N₂O₄ |

| Molecular Weight | 436.54 g/mol | 473.00 g/mol | 464.60 g/mol |

| CAS Number | 351490-27-2 | 351490-72-7 | 351490-26-1 |

| Appearance | White to off-white solid | Solid | Solid |

| Solubility | Soluble in DMSO | Information not available | Information not available |

Mechanism of Action and Signaling Pathways

SB-423562 functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. The CaSR is primarily expressed in the parathyroid glands and kidney tubules.

In the parathyroid gland, activation of the CaSR by extracellular calcium ions (Ca²⁺) inhibits the secretion of parathyroid hormone (PTH). SB-423562 antagonizes this action, leading to a rapid and transient increase in plasma PTH concentrations. This transient elevation of PTH is key to its bone-anabolic effects, as continuous high levels of PTH can lead to bone resorption.

The CaSR signals through two main G-protein pathways:

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By antagonizing the CaSR, SB-423562 effectively inhibits these downstream signaling events that would normally suppress PTH secretion.

Biological Activity and Quantitative Data

SB-423562 is a potent antagonist of the CaSR. Its activity has been characterized in vitro, demonstrating its ability to block CaSR-mediated signaling.

Table 2: In Vitro Potency of SB-423562 and its Prodrug

| Compound | Target | IC₅₀ (nM) | Reference |

| SB-423562 | CaSR | 73 | [1] |

| SB-423557 | CaSR | 520 | [1] |

The in vivo efficacy of SB-423562 and its prodrug has been demonstrated by their ability to transiently increase plasma PTH levels in preclinical models and in humans.

Pharmacokinetic Profile

SB-423557 is an orally bioavailable ester prodrug that is rapidly absorbed and hydrolyzed to the active acid form, SB-423562, in vivo. This rapid conversion ensures that the active compound reaches its target. The short-acting nature of SB-423562 is crucial for its therapeutic application in osteoporosis, as it mimics the pulsatile administration of exogenous PTH.

While a comprehensive table of pharmacokinetic parameters is not publicly available, studies in rats have shown that oral administration of SB-423557 leads to a rapid and transient increase in plasma PTH, with levels returning to baseline within a few hours. This pharmacokinetic profile supports its development as a once-daily oral therapy for osteoporosis.

Experimental Protocols

In Vitro Assay: Measurement of Intracellular Calcium Mobilization

This protocol describes a method to assess the antagonist activity of SB-423562 on the CaSR by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing the human CaSR.

Materials:

-

HEK293 cells stably expressing human CaSR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

SB-423562 hydrochloride

-

Ca²⁺ agonist (e.g., CaCl₂)

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HEK-CaSR cells into a 96-well microplate at a density of 40,000 to 80,000 cells per well and culture overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing:

-

Gently remove the dye loading solution.

-

Wash the cells twice with 100 µL of HBSS.

-

After the final wash, add 100 µL of HBSS to each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of SB-423562 hydrochloride in HBSS.

-

Add the desired concentrations of SB-423562 to the respective wells and incubate for 10-20 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the microplate in a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject a Ca²⁺ agonist (e.g., CaCl₂ to achieve a final concentration that elicits a submaximal response) into each well.

-

Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak and subsequent decline of the calcium signal.

-

-

Data Analysis:

-

The antagonist effect of SB-423562 is determined by its ability to inhibit the Ca²⁺ agonist-induced increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of SB-423562 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vivo Assay: Measurement of Plasma Parathyroid Hormone (PTH) in Rats

This protocol outlines a method to evaluate the in vivo activity of SB-423562 by measuring its effect on plasma PTH levels in rats.

Materials:

-

Male Sprague-Dawley rats

-

SB-423562 hydrochloride or SB-423557 formulated for oral or intravenous administration

-

Vehicle control

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

Rat PTH ELISA kit

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate rats to the housing conditions for at least one week.

-

Fast the animals overnight before dosing.

-

Administer SB-423562 or its prodrug SB-423557 via the desired route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-dose (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C.

-

Carefully collect the plasma supernatant.

-

Store plasma samples at -80°C until analysis.

-

-

PTH Measurement:

-

Quantify the concentration of intact PTH in the plasma samples using a commercially available rat PTH ELISA kit.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

-

Addition of standards, controls, and plasma samples to the antibody-coated microplate.

-

Incubation with a detection antibody (e.g., HRP-conjugated).

-

Washing steps to remove unbound reagents.

-

Addition of a substrate solution to generate a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Construct a standard curve from the absorbance values of the known PTH standards.

-

Determine the PTH concentration in each plasma sample by interpolating from the standard curve.

-

Plot the plasma PTH concentration versus time for each treatment group to visualize the pharmacokinetic and pharmacodynamic profile.

-

Conclusion

SB-423562 hydrochloride is a valuable research tool for studying the role of the Calcium-Sensing Receptor in various physiological processes. Its mechanism of action as a CaSR antagonist, leading to a transient increase in PTH, underscores its potential as a novel oral anabolic agent for the treatment of osteoporosis. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of calcium homeostasis and bone metabolism.

References

An In-depth Technical Guide to SB-423562 Hydrochloride (CAS: 351490-72-7): A Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-423562 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). Identified by its CAS number 351490-72-7, this small molecule has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the field of osteoporosis. By inhibiting the CaSR, SB-423562 stimulates the transient release of parathyroid hormone (PTH), a key regulator of calcium homeostasis and bone metabolism. This guide provides a comprehensive overview of the technical details of SB-423562 hydrochloride, including its chemical properties, mechanism of action, and relevant experimental data, presented in a format tailored for research and development professionals.

Chemical and Physical Properties

SB-423562 hydrochloride is the hydrochloride salt of SB-423562. The compound's properties are summarized in the table below.

| Property | Value |

| CAS Number | 351490-72-7 |

| Molecular Formula | C₂₆H₃₃ClN₂O₄ |

| Molecular Weight | 473.0 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Antagonism of the Calcium-Sensing Receptor

SB-423562 acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. The CaSR is primarily expressed in the parathyroid glands and kidney, where it senses extracellular calcium levels.

Activation of the CaSR by elevated calcium levels typically leads to the inhibition of parathyroid hormone (PTH) secretion. By antagonizing the CaSR, SB-423562 prevents this inhibition, resulting in a transient increase in the secretion of endogenous PTH. This pulsatile release of PTH is known to have an anabolic effect on bone, stimulating both osteoblast and osteoclast activity, with a net effect of increased bone formation and improved bone mineral density.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

The following diagram illustrates the primary signaling pathways activated by the CaSR upon binding of its agonist, extracellular calcium. SB-423562 inhibits these downstream signaling events by preventing the initial activation of the receptor.

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR).

Quantitative Biological Data

SB-423562 is a potent antagonist of the CaSR. Its in vitro potency has been determined, along with that of its orally bioavailable precursor, SB-423557.

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| SB-423562 | Calcium-Sensing Receptor (CaSR) | In vitro functional assay | 73 | [1] |

| SB-423557 | Calcium-Sensing Receptor (CaSR) | In vitro functional assay | 520 | [1] |

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available, the following sections outline the general methodologies used in the preclinical evaluation of SB-423562 and its precursor.

In Vitro CaSR Antagonism Assay (General Methodology)

The inhibitory activity of SB-423562 on the CaSR is typically determined using a cell-based functional assay.

-

Cell Line: A stable cell line expressing the human Calcium-Sensing Receptor (hCaSR) is used. This is often a human embryonic kidney (HEK293) cell line.

-

Assay Principle: The assay measures the ability of the compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist (e.g., extracellular Ca²⁺).

-

Procedure:

-

hCaSR-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are then incubated with varying concentrations of SB-423562.

-

An agonist (a fixed concentration of extracellular Ca²⁺) is added to stimulate the CaSR.

-

The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence plate reader.

-

The IC₅₀ value is calculated by plotting the inhibition of the agonist response against the concentration of SB-423562.

-

In Vivo Osteoporosis Model (General Methodology)

The anabolic effect of CaSR antagonists on bone is commonly evaluated in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.[2]

-

Animal Model: Adult female Sprague-Dawley rats are used. Ovariectomy is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

-

Dosing: The precursor, SB-423557, is administered orally once daily for a specified period (e.g., 12 weeks).[1]

-

Endpoint Measurements:

-

Plasma PTH Levels: Blood samples are collected at various time points after dosing to measure the transient increase in plasma PTH concentrations using an immunoassay.

-

Bone Mineral Density (BMD): BMD of the lumbar spine, femur, and tibia is measured using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.

-

Bone Strength: The mechanical strength of the bones (e.g., femur) is assessed using biomechanical testing (e.g., three-point bending test).

-

Histomorphometry: Bone tissue is collected, sectioned, and stained to analyze various parameters of bone formation and resorption.

-

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical assessment of a CaSR antagonist like SB-423562.

Caption: Preclinical evaluation workflow for a CaSR antagonist.

Potential Therapeutic Applications

The primary therapeutic indication for SB-423562 and other CaSR antagonists is the treatment of osteoporosis. The ability to stimulate endogenous PTH in a pulsatile manner offers a potential oral alternative to the injectable PTH analogues currently used for anabolic bone therapy. Further research may explore its utility in other conditions where transiently elevated PTH levels could be beneficial.

Conclusion

SB-423562 hydrochloride is a valuable research tool and a potential therapeutic agent. Its well-defined mechanism of action as a potent CaSR antagonist, leading to transient PTH elevation and subsequent anabolic effects on bone, makes it a compelling candidate for further investigation in the field of metabolic bone diseases. This technical guide provides a foundational understanding of its properties and preclinical evaluation to aid researchers and drug development professionals in their endeavors.

References

The Effect of SB-423562 Hydrochloride on Parathyroid Hormone Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-423562 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a pivotal role in regulating parathyroid hormone (PTH) secretion. By inhibiting the CaSR in the parathyroid gland, SB-423562 hydrochloride effectively induces a transient increase in circulating PTH levels. This mechanism of action has positioned SB-423562 hydrochloride and its oral prodrug, SB-423557, as potential therapeutic agents for conditions such as osteoporosis, where intermittent PTH elevation has an anabolic effect on bone. This technical guide provides a comprehensive overview of the effects of SB-423562 hydrochloride on PTH levels, based on available preclinical and clinical data.

Mechanism of Action

The primary mechanism by which SB-423562 hydrochloride elevates PTH levels is through the direct antagonism of the CaSR on the surface of parathyroid chief cells. The CaSR normally suppresses PTH secretion in response to elevated extracellular calcium levels. By blocking this receptor, SB-423562 hydrochloride mimics a state of hypocalcemia, thereby removing the inhibitory signal and leading to a rapid and transient release of PTH. SB-423557 is an orally bioavailable prodrug that is converted to the active moiety, SB-423562. The in vitro potency (IC50) of SB-423557 and SB-423562 as CaSR antagonists are approximately 520 nM and 73 nM, respectively[1].

Data on PTH Level Modulation

The following tables summarize the quantitative data on the effects of SB-423557 (oral prodrug) and SB-423562 (active metabolite) on plasma PTH concentrations from preclinical and clinical studies.

Table 1: Effect of Oral Administration of SB-423557 on Plasma PTH Levels in Ovariectomized Rats [1]

| Dose (µM/kg) | Peak PTH Increase (Fold Change) | Time to Peak | Duration of Action |

| 10 | ~2-3x | ~20 minutes | ~2 hours |

| 30 | ~2-3x | ~20 minutes | ~2 hours |

| 100 | ~2-3x | ~20 minutes | ~2 hours |

Table 2: Effect of SB-423557 (Oral) and SB-423562 (Intravenous) on Plasma PTH Levels in Healthy Human Volunteers [2]

| Compound | Administration Route | PTH Increase (Fold Change) | Duration of Action |

| SB-423557 | Oral | ≥ 2x (Dose-dependent) | Up to 8 hours |

| SB-423562 | Intravenous | ≥ 2x (Dose-dependent) | Up to 8 hours |

Experimental Protocols

In Vivo Study in Ovariectomized (OVX) Rat Model[1]

-

Animal Model: Ovariectomized rats were utilized as a model for postmenopausal osteoporosis.

-

Drug Administration: SB-423557 was administered orally, once daily, for a duration of 12 weeks. The compound was likely formulated in a suitable vehicle for oral gavage, though the specific vehicle was not detailed in the available abstracts.

-

Dosing: Doses of 10, 30, and 100 µM/kg were evaluated.

-

Blood Sampling: Blood samples for PTH measurement were likely collected at various time points post-dosing to capture the peak and duration of the effect. Based on the reported time to peak, sampling would have been frequent within the first hour.

-

PTH Measurement: Plasma PTH concentrations were determined using a rat intact PTH ELISA kit.

-

Statistical Analysis: The data would have been analyzed using appropriate statistical methods to compare the effects of different doses against a vehicle control group.

Clinical Study in Healthy Human Volunteers[2]

-

Study Design: A clinical trial was conducted in healthy human volunteers.

-

Drug Administration: SB-423557 was administered as single oral doses, while SB-423562 was administered as single intravenous doses.

-

Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected at multiple time points to assess the plasma concentrations of the compounds and the corresponding changes in endogenous PTH levels.

-

PTH Measurement: Plasma PTH concentrations were measured using a validated immunoassay.

-

Safety and Tolerability: The safety and tolerability of both compounds were monitored throughout the study.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of CaSR-mediated PTH secretion and a typical experimental workflow for evaluating a CaSR antagonist.

Discussion

The available data strongly indicate that SB-423562 hydrochloride, through its oral prodrug SB-423557, effectively and transiently increases PTH levels in both preclinical models and humans. The short-acting nature of this effect is a key characteristic, as intermittent PTH elevation is known to have an anabolic effect on bone, while continuous elevation can lead to bone resorption. The dose-dependent nature of the PTH response allows for the potential titration of the desired physiological effect.

While the primary mechanism of action is clearly the antagonism of the CaSR, the downstream signaling events within the parathyroid cell involve the Gq/11-PLC-IP3 pathway, which ultimately regulates the exocytosis of PTH-containing vesicles. There is no direct evidence from the provided information to suggest a primary role for the TGF-beta signaling pathway in the immediate PTH secretory response to SB-423562. However, TGF-beta is known to be involved in parathyroid gland physiology and bone metabolism, and potential interactions at a more chronic or systemic level cannot be entirely ruled out and may warrant further investigation.

Conclusion

SB-423562 hydrochloride is a promising molecule that modulates PTH secretion through a well-defined mechanism of action. The transient and dose-dependent increase in PTH levels observed in preclinical and early clinical studies supports its potential development as an oral anabolic agent for osteoporosis. Further research, including detailed dose-ranging studies and long-term efficacy and safety trials, will be crucial to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: SB-423562 Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-423562 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a critical role in systemic calcium homeostasis.[1] Its investigation is pivotal in therapeutic areas such as osteoporosis.[1] Understanding the solubility of this compound in common laboratory solvents like dimethyl sulfoxide (DMSO) and water is fundamental for the design and execution of in vitro and in vivo studies. This document provides a summary of the available solubility data for the parent compound, SB-423562, and outlines detailed protocols for determining the solubility of SB-423562 hydrochloride. Additionally, a schematic of the relevant signaling pathway is presented to provide biological context.

Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility | Method |

| SB-423562 | DMSO | 25 | ~4.5 mg/mL (10.31 mM) | Sonication Recommended |

| SB-423562 | DMSO | Not Specified | 5 mg/mL | Ultrasonic treatment |

Table 1: Reported solubility of SB-423562 (free base) in DMSO.

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the thermodynamic and kinetic solubility of SB-423562 hydrochloride.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, representing the true solubility under thermodynamic equilibrium.

Materials:

-

SB-423562 hydrochloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water or buffer of choice

-

2.0 mL glass vials with screw caps

-

Orbital shaker or rotator

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of SB-423562 hydrochloride to a glass vial. The excess solid should be clearly visible.

-

Add a known volume (e.g., 1.0 mL) of the desired solvent (DMSO or water/buffer) to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Carefully aspirate the supernatant, avoiding the solid material.

-

To remove any remaining particulate matter, either:

-

Centrifuge the supernatant at high speed (e.g., 14,000 rpm) for 15-20 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter. Note: Pre-saturate the filter with the solution by discarding the initial few drops to avoid loss of compound due to adsorption.

-

-

-

Quantification:

-

Prepare a series of standard solutions of SB-423562 hydrochloride of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions by HPLC or UV-Vis spectrophotometry.

-

Construct a standard curve of absorbance/peak area versus concentration.

-

Determine the concentration of SB-423562 hydrochloride in the saturated solution by interpolating its absorbance/peak area on the standard curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Determination (High-Throughput Method)

This method assesses the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous buffer, mimicking conditions often used in high-throughput screening assays.

Materials:

-

SB-423562 hydrochloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplate (polypropylene)

-

Plate shaker

-

Plate reader (nephelometry or UV-Vis) or HPLC system.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of SB-423562 hydrochloride in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution in Aqueous Buffer:

-

Add the aqueous buffer to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 10 µL of 10 mM stock into 190 µL of buffer for a final concentration of 500 µM in 5% DMSO).

-

Perform serial dilutions across the plate.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at a controlled temperature (e.g., room temperature) on a plate shaker for a defined period (e.g., 1.5 - 2 hours).

-

Measure the turbidity (precipitation) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternatively, the plate can be filtered or centrifuged, and the concentration of the soluble compound in the supernatant can be quantified by UV-Vis spectrophotometry or HPLC, as described in the thermodynamic solubility protocol.

-

Signaling Pathway

SB-423562 hydrochloride acts as an antagonist to the Calcium-Sensing Receptor (CaSR). The following diagram illustrates the mechanism of action of a CaSR antagonist.

Figure 1: Mechanism of action of a CaSR antagonist like SB-423562 HCl.

Experimental Workflow for Solubility Assessment

The logical flow for assessing the solubility of SB-423562 hydrochloride is outlined below.

Figure 2: Experimental workflow for solubility determination.

References

Application Notes and Protocols: Preparation of SB-423562 Hydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

SB-423562 hydrochloride is a potent and selective antagonist of the calcium-sensing receptor (CaSR). It is a valuable tool for in vitro and in vivo studies investigating the role of the CaSR in various physiological and pathological processes, including osteoporosis.[1][2] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of SB-423562 hydrochloride stock solutions.

Physicochemical Properties and Solubility

A summary of the key physicochemical and solubility data for SB-423562 hydrochloride is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value |

| Molecular Formula | C₂₆H₃₂N₂O₄ · HCl |

| Molecular Weight | 436.54 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO: ≥ 5 mg/mL (11.45 mM) |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |

| Storage (in Solvent) | -80°C for up to 2 years; -20°C for up to 1 year |

Note: The use of ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.[1] It is also recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of SB-423562 hydrochloride in dimethyl sulfoxide (DMSO).

Materials:

-

SB-423562 hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile pipette tips

Procedure:

-

Calculations:

-

To prepare a 10 mM stock solution, you will need to dissolve 4.3654 mg of SB-423562 hydrochloride in 1 mL of DMSO.

-

The general formula for calculating the required mass is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

-

Weighing the Compound:

-

In a fume hood or a well-ventilated area, carefully weigh the calculated amount of SB-423562 hydrochloride powder using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed powder into a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][3]

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][3]

-

Dilution for Cell-Based Assays:

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should typically be less than 0.5%. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound. A negative control containing the same final concentration of DMSO should be included in the experiment.

Mechanism of Action and Signaling Pathway

SB-423562 acts as an antagonist to the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. By blocking the CaSR, SB-423562 can transiently increase plasma concentrations of parathyroid hormone (PTH), which in turn stimulates bone formation. This makes it a compound of interest in osteoporosis research.[1]

Caption: Mechanism of SB-423562 as a CaSR antagonist.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing the SB-423562 hydrochloride stock solution.

Caption: Workflow for preparing SB-423562 hydrochloride stock solution.

References

Application Notes and Protocols for SB-423562 Hydrochloride in Bone Formation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-423562 hydrochloride is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, specifically Activin Receptor-Like Kinase 5 (ALK5).[1][2] In the context of bone biology, TGF-β signaling can have dual roles, but it often acts to inhibit the maturation of osteoblasts, the cells responsible for new bone formation.[3][4] By blocking the ALK5 receptor, SB-423562 hydrochloride can effectively remove this inhibitory signal, thereby promoting the differentiation and activity of osteoblasts. This makes it a valuable tool for in vitro studies of osteogenesis and a potential candidate for therapeutic strategies aimed at enhancing bone formation.[5]

These application notes provide detailed protocols for utilizing SB-423562 hydrochloride in standard in vitro bone formation assays, including the analysis of alkaline phosphatase activity, matrix mineralization, and the expression of key osteogenic marker genes.

Mechanism of Action

TGF-β ligands bind to a complex of type I and type II receptors on the cell surface. This binding event leads to the phosphorylation and activation of the ALK5 (type I) receptor, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smad2/3 then forms a complex with Smad4 and translocates to the nucleus, where it regulates the transcription of target genes that can suppress osteoblast differentiation.[4]

SB-423562 hydrochloride acts as an ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP binding site, it prevents the phosphorylation of Smad2/3, thereby inhibiting the canonical TGF-β signaling pathway. This disinhibition allows for the progression of osteoblast differentiation, leading to increased expression of osteogenic markers and enhanced bone matrix mineralization.[1][2]

Data Presentation

The following tables summarize the dose-dependent effects of a representative ALK5 inhibitor, SB-525334, on the osteogenic differentiation of human bone marrow mesenchymal stem cells (MSCs). This data is illustrative of the expected outcomes when using SB-423562 hydrochloride.[4]

Table 1: Effect of ALK5 Inhibition on Alkaline Phosphatase (ALP) Activity and Mineralization

| Treatment Concentration (µM) | ALP Activity (Fold Change vs. Control) | Mineralization (Alizarin Red S Staining, Fold Change vs. Control) |

| 0 (Control) | 1.0 | 1.0 |

| 0.03 | 2.5 | 3.2 |

| 3.0 | 0.4 | 0.5 |

Table 2: Effect of ALK5 Inhibition on Osteogenic Gene Expression (Relative Quantification)

| Treatment Concentration (µM) | RUNX2 (Fold Change) | ALP (Fold Change) | OCN (Fold Change) |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 0.03 | 3.8 | 4.5 | 5.1 |

| 3.0 | 0.6 | 0.3 | 0.2 |

Data is representative of expected results based on studies with the similar ALK5 inhibitor, SB-525334.[4]

Experimental Protocols

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the activity of ALP, an early marker of osteoblast differentiation.

Materials:

-

Osteoprogenitor cells (e.g., human MSCs, MC3T3-E1 cells)

-

Osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

-

SB-423562 hydrochloride

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed osteoprogenitor cells in a 96-well plate at a density that allows for confluence within 24-48 hours.

-

Differentiation Induction: Once cells are confluent, replace the growth medium with osteogenic differentiation medium containing various concentrations of SB-423562 hydrochloride (a vehicle control, e.g., DMSO, should also be included).

-

Incubation: Culture the cells for 7-14 days, replacing the medium with freshly prepared differentiation medium and SB-423562 every 2-3 days.

-

Cell Lysis: After the incubation period, wash the cells with PBS and then add cell lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.

-

ALP Reaction: Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The reaction will produce a yellow color.

-

Measurement: Stop the reaction by adding a stop solution (e.g., 3M NaOH). Measure the absorbance at 405 nm using a microplate reader.

-

Normalization: To account for differences in cell number, perform a total protein assay (e.g., BCA assay) on the cell lysates and normalize the ALP activity to the total protein content.

Protocol 2: Alizarin Red S Staining for Mineralization

This protocol detects calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.[6]

Materials:

-

Cultured cells from the differentiation assay

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

-

Deionized water

-

10% Acetic acid (for quantification)

-

10% Ammonium hydroxide (for quantification)

-

Microplate reader (for quantification)

Procedure:

-

Fixation: After 14-21 days of differentiation, carefully aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Gently wash the fixed cells three times with deionized water.

-

Staining: Add the Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature with gentle shaking.

-

Final Washes: Remove the staining solution and wash the cells four to five times with deionized water to remove excess stain.

-

Imaging: After the final wash, add PBS to the wells to prevent drying and visualize the red-orange calcium deposits under a microscope.

-

Quantification (Optional): a. After imaging, remove the PBS and add 10% acetic acid to each well. Incubate for 30 minutes with shaking to dissolve the stain. b. Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then centrifuge to pellet the cell debris. c. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide. d. Read the absorbance at 405 nm in a microplate reader.[7]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Osteogenic Markers

This protocol quantifies the expression of key genes involved in osteoblast differentiation, such as RUNX2, ALP, and Osteocalcin (OCN).[8]

Materials:

-

Cultured cells from the differentiation assay

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: At desired time points (e.g., day 7, 14, 21), lyse the cells directly in the culture plate and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reactions by combining the cDNA, forward and reverse primers for each target gene, and the qPCR master mix.

-

Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.[9]

References

- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenous TGF‐β signaling suppresses maturation of osteoblastic mesenchymal cells | The EMBO Journal [link.springer.com]

- 4. Dose-Dependent Effects of TGF-β Inhibition on Osteoblast Differentiation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic inhibition of the TGF-beta type I receptor kinase has anabolic and anti-catabolic effects on bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Real-Time Vital Mineralization Detection and Quantification during In Vitro Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Recommended working concentration for SB-423562 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-431542 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it targets ALK4, ALK5, and ALK7, playing a crucial role in the modulation of the TGF-β signaling pathway.[1][2][3][4][5] By competing for the ATP binding site of these receptors, SB-431542 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling cascade.[2][4][5] This targeted inhibition makes SB-431542 an invaluable tool in a wide range of research applications, from stem cell differentiation and reprogramming to cancer biology and immunology.[1][3]

These application notes provide a comprehensive overview of the recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways affected by SB-431542.

Data Presentation: Recommended Working Concentrations

The optimal working concentration of SB-431542 hydrochloride is highly dependent on the specific application, cell type, and experimental conditions. The following tables summarize the effective concentrations and IC50 values reported in the literature for various in vitro and in vivo studies.

Table 1: In Vitro Working Concentrations

| Application | Cell Type | Concentration | Incubation Time | Reference |

| Inhibition of TGF-β Signaling | HEK293T cells | 10 µM | 22 hours | [6][7] |

| Inhibition of Cell Migration | H1299 cells | 1 µM | 12-24 hours | [6][7] |

| Inhibition of Smad Phosphorylation | HaCaT cells | 3.2-50 µM | 15 minutes | [6] |

| Stem Cell Differentiation (Cortical Neurons) | Human iPSCs | 10 µM | Varies | |

| Stem Cell Differentiation (Neural Progenitors) | Human iPSCs | 20 µM | Varies | |

| Stem Cell Differentiation (Hematopoietic Progenitors) | Human iPSCs | 4 µM | Varies | |

| Inhibition of Glioma Cell Proliferation | D54MG, U87MG, U373MG cells | 10 µM | Varies | [2] |

| General Pre-treatment | Various | 1-10 µM | 0.5-2 hours | [8] |

Table 2: IC50 Values

| Target | Assay Type | IC50 | Reference |

| ALK5 (TGF-β type I receptor) | Cell-free kinase assay | 94 nM | [1][2] |

| ALK4 | Cell-free kinase assay | 140 nM | [1] |

| ALK7 | Cell-free kinase assay | ~2 µM | [9][10] |

| TGF-β1-induced collagen Iα1 mRNA | A498 cells | 60 nM | [6][7] |

| TGF-β1-induced PAI-1 mRNA | A498 cells | 50 nM | [6][7] |

| TGF-β1-induced fibronectin mRNA | A498 cells | 62 nM | [6] |

| TGF-β1-induced fibronectin protein | A498 cells | 22 nM | [6] |

Table 3: In Vivo Working Concentrations

| Application | Animal Model | Dosage | Administration Route | Reference |

| Antitumor immunological effects | BALB/c mice with colon-26 carcinoma | 100 µL of 1 µM solution per mouse | Intraperitoneal injection | [6] |

| Wound healing and scar reduction | Rabbit model | 0.5 and 2 mM | Subconjunctival injection | [9] |

Signaling Pathway

SB-431542 primarily acts on the TGF-β signaling pathway. The following diagram illustrates the canonical TGF-β signaling cascade and the point of inhibition by SB-431542.

References

- 1. stemcell.com [stemcell.com]

- 2. apexbt.com [apexbt.com]

- 3. SB-431542 - Wikipedia [en.wikipedia.org]

- 4. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. SB431542 | Cell Signaling Technology [cellsignal.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SB-431542 - MedChem Express [bioscience.co.uk]

Application Notes and Protocols for SB-423562 Hydrochloride Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of SB-423562 hydrochloride and its orally bioavailable prodrug, SB-423557, based on preclinical studies in animal models of osteoporosis. The protocols detailed below are derived from established research to guide the design and execution of experiments utilizing these compounds.

Mechanism of Action

SB-423562 is a potent and short-acting antagonist of the calcium-sensing receptor (CaSR). In vivo, antagonism of the CaSR on parathyroid gland cells leads to a transient increase in the secretion of endogenous parathyroid hormone (PTH).[1][2][3] This intermittent elevation in PTH levels mimics the anabolic effects of exogenously administered PTH, stimulating bone formation and improving bone strength.[1][2] This mechanism makes SB-423562 and its prodrug candidates for investigation as orally administered, bone-forming agents for the treatment of conditions like osteoporosis.

The signaling pathway involves the blockade of the G-protein coupled CaSR in the parathyroid gland, which under normal physiological conditions is activated by extracellular calcium, leading to the inhibition of PTH release. By antagonizing this receptor, SB-423562 effectively "tricks" the parathyroid gland into perceiving lower calcium levels, thereby stimulating PTH secretion.

Experimental Protocols

The following protocols are based on studies utilizing an ovariectomized (OVX) rat model of postmenopausal osteoporosis. This is a standard and well-characterized model for evaluating the efficacy of potential osteoporosis therapies.

Ovariectomized (OVX) Rat Model of Bone Loss

-

Animal Model: Female Sprague-Dawley rats, typically 3 to 6 months of age, are used.

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to any procedures.

-

Surgical Procedure:

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

-

Perform a bilateral ovariectomy through a dorsal midline incision.

-

A sham operation, where the ovaries are exteriorized but not removed, is performed on the control group.

-

-

Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Bone Loss Period: Allow a period of 4-6 weeks following surgery for significant bone loss to occur before initiating treatment.

Administration of SB-423557 (Oral Prodrug)

-

Formulation: SB-423557 can be formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose in water. The compound should be suspended uniformly in the vehicle prior to each administration.

-

Route of Administration: Oral gavage (per os).

-

Dosage: Based on preclinical studies, a dosage range of 10 to 30 mg/kg/day has been shown to be effective in promoting bone formation in the OVX rat model.

-

Frequency: Daily administration is recommended to maintain the transient pulsatile release of PTH.

-

Procedure:

-

Prepare the dosing suspension to the desired concentration.

-

Accurately determine the volume to be administered based on the animal's body weight.

-